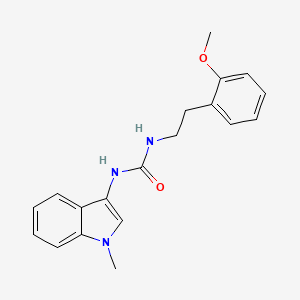![molecular formula C22H18FN3O2 B2578937 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide CAS No. 850931-12-3](/img/structure/B2578937.png)
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide” is a complex organic molecule that contains several functional groups. These include an imidazo[1,2-a]pyridine ring, a fluorophenyl group, a methoxy group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyridine ring is a fused ring system that includes a five-membered imidazole ring and a six-membered pyridine ring . The 4-fluorophenyl group would add an aromatic ring to the structure, and the methoxy and benzamide groups would provide additional complexity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .科学的研究の応用
Radioligand Development for Receptor Imaging
The compound [11C]L-159,884, similar in structure to N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide, has been developed as a potent and selective ligand for the AT1 receptor, used in radiolabeling for receptor imaging. This research contributes to the development of diagnostic tools for diseases associated with the angiotensin II receptor, such as hypertension and heart failure (Hamill et al., 1996).
Exploring Fluorescent Properties for Biomarker and Sensor Development
Research into the fluorescent properties of imidazo[1,2-a]pyridine and pyrimidine derivatives, which are structurally related to this compound, has shown potential applications as biomarkers and photochemical sensors. The hydroxymethyl group in these compounds has been studied for its role in enhancing fluorescence intensity, making these derivatives suitable for biological labeling and sensing applications (Velázquez-Olvera et al., 2012).
Anticancer Activity and Mechanisms
A novel series of selenylated imidazo[1,2-a]pyridines, which share a core structure with this compound, have demonstrated promising activity against breast cancer cells. These compounds inhibited cell proliferation, induced cell cycle arrest, and promoted apoptosis, suggesting potential therapeutic applications in breast cancer treatment (Almeida et al., 2018).
PET Imaging of Metabotropic Glutamate Receptors
Research on novel positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain has included compounds structurally related to this compound. These studies aim to enhance the understanding of neurological disorders and facilitate the development of targeted therapies (Fujinaga et al., 2012).
Development of c-MET Inhibitors for Cancer Therapy
A study on 3-methoxy-N-phenylbenzamide derivatives, similar in part to the compound , identified potent inhibitors of the cellular mesenchymal-epithelial transition factor (c-MET), which is closely linked to human malignancies. These inhibitors showed high anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents for cancer treatment (Jiang et al., 2016).
作用機序
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-14-10-11-26-19(12-14)24-20(15-6-8-17(23)9-7-15)21(26)25-22(27)16-4-3-5-18(13-16)28-2/h3-13H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYZRYVZVOCONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2578854.png)
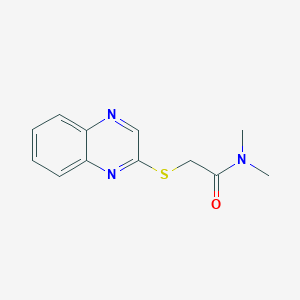
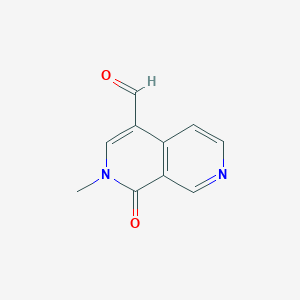
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2578859.png)

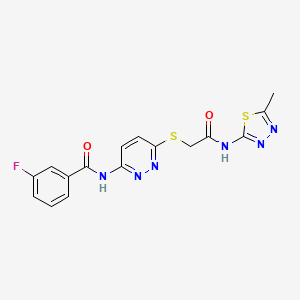
![8-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578863.png)


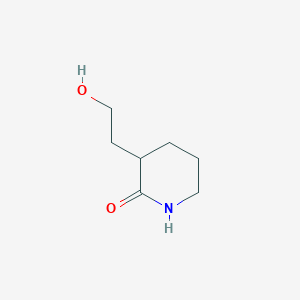
![N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2578870.png)

